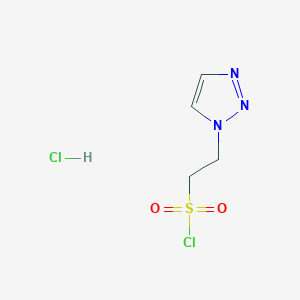

2-(Triazol-1-yl)ethanesulfonyl chloride;hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(triazol-1-yl)ethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S.ClH/c5-11(9,10)4-3-8-2-1-6-7-8;/h1-2H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZWHFLVLWVVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and physical properties of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride

An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl Chloride Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride hydrochloride, a specialized bifunctional reagent for drug discovery and development.

Introduction: A Novel Building Block for Medicinal Chemistry

The intersection of sulfonyl chlorides and triazole moieties in a single molecular entity presents a compelling tool for medicinal chemists. The sulfonyl chloride group is a highly reactive electrophile, primarily used for the synthesis of sulfonamides, a privileged functional group in a multitude of approved drugs.[1][2] Simultaneously, the 1,2,4-triazole ring is a versatile pharmacophore and a bioisostere for esters and amides, known to enhance metabolic stability and improve physicochemical properties.[3][4]

2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl chloride hydrochloride emerges as a strategic building block, offering a triazole nucleus connected via a two-carbon linker to a reactive sulfonyl chloride handle. The hydrochloride salt form is anticipated to improve the compound's handling characteristics and shelf-life. This guide will delve into the deduced properties, a proposed synthetic pathway, and the practical applications of this reagent.

Chemical and Physical Properties

Chemical Identity

| Property | Value |

| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride hydrochloride |

| Molecular Formula | C₄H₇Cl₂N₃O₂S |

| Molecular Weight | 248.09 g/mol |

| CAS Number | Not assigned |

| Chemical Structure |

Estimated Physicochemical Properties

| Property | Description | Rationale |

| Appearance | White to off-white crystalline solid. | The hydrochloride salt form promotes a crystalline lattice. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Limited solubility in non-polar solvents (e.g., hexanes, toluene). May show some solubility in water but will likely hydrolyze. | The polar triazole ring and the ionic salt enhance solubility in polar media. |

| Stability | The compound is expected to be sensitive to moisture and nucleophiles. The hydrochloride salt provides stability against auto-reaction. Should be stored under an inert atmosphere. | Sulfonyl chlorides are inherently reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. |

| Reactivity | Highly reactive with nucleophiles such as amines, alcohols, and thiols. The primary reaction is the formation of sulfonamides, sulfonates, and thioesters, respectively. | The sulfonyl chloride is a strong electrophile. |

Synthesis and Mechanism

A robust and scalable synthesis of sulfonyl chlorides can be achieved through the oxidative chlorination of various sulfur-containing precursors, such as thiols, disulfides, or thioacetates.[5][6] The following proposed synthesis leverages a stable thioacetate precursor, which is then converted to the target sulfonyl chloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 1H-1,2,4-triazole and a suitable two-carbon electrophile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of S-(2-(1H-1,2,4-triazol-1-yl)ethyl) ethanethioate

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromoethyl thioacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the thioacetate intermediate.

Causality Behind Experimental Choices:

-

Base and Solvent: Potassium carbonate is a mild base suitable for the N-alkylation of triazole. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants.

-

Purification: Standard workup and chromatography are necessary to remove unreacted starting materials and byproducts to ensure the purity of the intermediate for the next step.

Step 2: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl chloride hydrochloride

This procedure is adapted from established methods for converting thioacetates to sulfonyl chlorides.[5][6][7]

-

In a flask equipped with a dropping funnel, dissolve the thioacetate intermediate (1.0 eq) in acetonitrile.

-

Add concentrated hydrochloric acid (5.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium chlorite (NaClO₂) (4.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

-

Oxidizing System: The combination of NaClO₂ and HCl generates hypochlorous acid in situ, which is a potent oxidizing agent capable of converting the thioacetate directly to the sulfonyl chloride.[5][6] This method is often safer and more environmentally benign than using chlorine gas.

-

Temperature Control: The oxidative chlorination is highly exothermic. Maintaining a low temperature during the addition of the oxidant is critical to prevent runaway reactions and the formation of undesired byproducts.

-

Quenching: The use of a reducing agent like sodium sulfite is essential to neutralize any remaining oxidant before workup.

Applications in Drug Discovery

The title compound is a valuable reagent for generating libraries of novel sulfonamides. The workflow below illustrates its use in parallel synthesis.

Caption: Workflow for generating a sulfonamide library.

Protocol: Synthesis of a Novel Sulfonamide

-

Dissolve the amine of interest (1.0 eq) in dichloromethane (DCM).

-

Add diisopropylethylamine (DIPEA) (2.5 eq).

-

In a separate flask, dissolve 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride hydrochloride (1.2 eq) in DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash chromatography or preparative HPLC.

Trustworthiness and Self-Validation:

-

The progress of the reaction can be monitored by LC-MS, looking for the disappearance of the amine starting material and the appearance of a new peak corresponding to the mass of the expected sulfonamide product.

-

The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

-

Hazards: Sulfonyl chlorides are corrosive and lachrymatory. The compound is also a hydrochloride salt, which can be acidic. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.

-

Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, away from moisture, under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl chloride hydrochloride represents a promising, albeit not widely characterized, chemical tool. Its bifunctional nature allows for the straightforward introduction of a triazole-ethyl-sulfonamide linker into a wide array of molecules. The synthetic route proposed herein is based on well-established and reliable chemical transformations. As the demand for novel chemical matter in drug discovery continues to grow, such versatile building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Retrieved from [Link]

-

Yang, Z., Zheng, Y., & Xu, J. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synlett, 24(16), 2165-2169. Retrieved from [Link]

- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.

-

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. PubChem. Retrieved from [Link]

-

Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Retrieved from [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery. (2022). PubMed. Retrieved from [Link]

-

Yang, Z., Zheng, Y., & Xu, J. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Thieme E-Journals. Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

-

Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). MDPI. Retrieved from [Link]

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Retrieved from [Link]

-

2-(1H-1,2,4-TRIAZOL-1-YL)ETHANIMIDAMIDE HYDROCHLORIDE. NextSDS. Retrieved from [Link]

-

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. PMC. Retrieved from [Link]

-

Synthesis and investigation of novel sulfonamide-1,2,3-triazoles corrosion inhibitors for E24 steel in 1 M HCl solution. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of New Sulfonic Acid Derivatives by the Reaction of S-(1S,2R,3S,5R)-2-Formyl-6,6-dimethylnorpinan-3-yl Thioacetate with Chlorine Dioxide. ProQuest. Retrieved from [Link]

-

Transannulation of 1-Sulfonyl-1,2,3-Triazoles with Heterocumulenes. PMC. Retrieved from [Link]

Sources

- 1. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 2. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation [organic-chemistry.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Synthesis of New Sulfonic Acid Derivatives by the Reaction of <i>S</i>-(1<i>S</i>,2<i>R</i>,3<i>S</i>,5<i>R</i>)-2-Formyl-6,6-dimethylnorpinan-3-yl Thioacetate with Chlorine Dioxide - ProQuest [proquest.com]

1H NMR and 13C NMR spectral data for 2-(Triazol-1-yl)ethanesulfonyl chloride

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl Chloride

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl chloride is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for synthesizing sulfonamide-linked triazole pharmacophores, which are prevalent in antifungal agents, enzyme inhibitors, and targeted therapeutics. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and downstream synthesis. However, the inherent moisture sensitivity of the sulfonyl chloride moiety demands rigorous analytical protocols. This whitepaper provides a comprehensive guide to the 1 H and 13 C NMR spectral data of this compound, detailing the causality behind the chemical shifts and outlining a self-validating experimental workflow to ensure data integrity.

Structural Dynamics & Causality of Chemical Shifts

Understanding the NMR profile of 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride requires dissecting the electronic contributions of its two primary functional groups: the heteroaromatic ring and the electrophilic linker.

The 1H-1,2,4-Triazole Core

The 1,2,4-triazole ring is a highly electron-deficient heteroaromatic system. Alkylation at the N1 position (via the ethanesulfonyl chain) breaks the annular tautomerism typically observed in free triazoles, locking the molecule into a single structural isomer. This results in two distinct, non-equivalent proton environments on the ring: C3−H and C5−H .

-

C5-H Causality : The proton at the C5 position is flanked by two highly electronegative nitrogen atoms ( N1 and N4 ). This intense localized electron withdrawal causes significant deshielding, pushing the C5−H resonance downfield to approximately δ 8.25 ppm[1].

-

C3-H Causality : The C3−H proton is positioned between N2 and N4 . While still deshielded by the heteroaromatic system, the electronic environment is slightly less electron-withdrawing than the N1/N4 pocket, resulting in a resonance slightly upfield from C5−H , typically at approximately δ 7.95 ppm[1].

The Ethanesulfonyl Chloride Linker

The −SO2Cl group is a potent electron-withdrawing group (EWG) due to the highly oxidized sulfur atom and the electronegative chlorine atom.

-

α -Methylene ( −CH2−SO2Cl ) : In unsubstituted ethanesulfonyl chloride, the α -methylene protons resonate near δ 3.60 ppm[2][3]. However, the presence of the strongly electron-withdrawing triazole ring at the β -position exerts a secondary inductive effect, further deshielding these protons to approximately δ 4.15 ppm.

-

β -Methylene ( −CH2−N ) : The methylene group directly attached to the N1 of the triazole ring experiences the primary deshielding effect of the heteroaromatic system, placing it near δ 4.75 ppm. The spin-spin coupling between these two adjacent methylene groups results in two distinct, widely separated triplets ( J≈6.5 Hz).

Comprehensive Spectral Data Presentation

The following tables summarize the expected quantitative NMR data, synthesizing the structural causality described above into a reference format for spectral assignment.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, Anhydrous CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Causality / Notes |

| 8.25 | Singlet (s) | - | 1H | Triazole C5−H | Maximum deshielding due to adjacent N1 and N4 atoms. |

| 7.95 | Singlet (s) | - | 1H | Triazole C3−H | Deshielded by N2 and N4 , but less than C5−H . |

| 4.75 | Triplet (t) | 6.5 | 2H | −CH2−N ( β ) | Deshielded by the N1 of the triazole ring. |

| 4.15 | Triplet (t) | 6.5 | 2H | −CH2−SO2Cl ( α ) | Deshielded by the strongly electron-withdrawing −SO2Cl group. |

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, Anhydrous CDCl3 )

| Chemical Shift ( δ , ppm) | Type | Assignment | Causality / Notes |

| 152.0 | CH | Triazole C3 | Carbon positioned between N2 and N4 . |

| 144.5 | CH | Triazole C5 | Carbon positioned between N1 and N4 . |

| 63.0 | CH2 | −CH2−SO2Cl ( α ) | Strong inductive deshielding from the sulfonyl chloride moiety[3]. |

| 45.5 | CH2 | −CH2−N ( β ) | Standard shift for an N -alkylated methylene in a triazole system. |

Experimental Workflow: Self-Validating Acquisition Protocol

Because sulfonyl chlorides rapidly hydrolyze to their corresponding sulfonic acids and liberate HCl upon exposure to atmospheric moisture, the NMR acquisition protocol must be designed as a self-validating system . The presence of water not only degrades the sample but also shifts the residual solvent peaks, compromising data accuracy.

Step-by-Step Methodology:

-

Solvent Selection & Preparation : Utilize exclusively anhydrous CDCl3 stored over activated 4Å molecular sieves under an argon atmosphere. Crucial Insight: Do not use DMSO- d6 , as it is highly hygroscopic and its oxygen atom can act as a nucleophile toward highly reactive sulfonyl chlorides, leading to complexation or degradation.

-

Sample Preparation (Schlenk Line / Glovebox) : Weigh 15–20 mg of 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride into a flame-dried vial. Dissolve completely in 0.6 mL of the anhydrous CDCl3 .

-

Transfer and Sealing : Transfer the solution to an oven-dried, high-quality NMR tube. Immediately seal the tube with a septum cap and wrap the seal tightly with Parafilm to prevent ambient moisture ingress during transport and acquisition.

-

Acquisition Parameters :

-

1 H NMR : 400 or 500 MHz; Pulse program: zg30; Relaxation delay (D1): 2.0 s; Scans: 16.

-

13 C NMR : 100 or 125 MHz; Pulse program: zgpg30 (proton-decoupled); Relaxation delay (D1): 2.0 s; Scans: 1024 minimum (required due to the lack of Nuclear Overhauser Effect on quaternary carbons and the relatively low sample concentration).

-

-

Self-Validation & Integrity Check (Post-Acquisition) :

-

Moisture Check: Inspect the 1 H spectrum for the water peak at δ 1.56 ppm. A sharp, minimal peak validates that anhydrous conditions were successfully maintained.

-

Hydrolysis Check: Look for the emergence of a new set of triplets slightly upfield from the main methylene peaks, or a broad acidic proton peak ( δ 8.0–10.0 ppm). The absence of these peaks confirms the structural integrity of the −SO2Cl moiety during the experiment.

-

Mechanistic Workflow Diagram

Workflow for the anhydrous preparation and NMR acquisition of reactive sulfonyl chlorides.

References

-

Title : Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem Source : nih.gov URL :[Link]

-

Title : 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl) - Organic Syntheses Procedure Source : orgsyn.org URL :[Link]

-

Title : Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives - AIP Publishing Source : aip.org URL :[Link]

Solubility Profile of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride in Polar Aprotic Solvents

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride, a reactive sulfonyl chloride intermediate, in a range of polar aprotic solvents. Recognizing the limited publicly available data for this specific molecule, this document establishes a robust methodology based on first principles and proven techniques for analogous compounds. We delve into the theoretical underpinnings of solubility, centered on Hansen Solubility Parameters, to provide a predictive framework for solvent selection. The core of this guide is a detailed, self-validating experimental protocol for an equilibrium solubility assay (shake-flask method), designed to ensure data integrity by accounting for the compound's reactive nature. The protocol emphasizes the use of anhydrous conditions and highly specific analytical techniques like UPLC-MS/MS to differentiate between the parent compound and potential degradants. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Challenge of a Reactive Intermediate

2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry. Its structure combines a highly electrophilic sulfonyl chloride group with a polar, nitrogen-rich triazole ring, and it is supplied as a hydrochloride salt. This combination makes it a valuable building block but also presents unique challenges for its physical and chemical characterization.

-

The Sulfonyl Chloride Moiety: As powerful electrophiles, sulfonyl chlorides are highly susceptible to nucleophilic attack.[1] This reactivity is the basis of their synthetic utility but also makes them prone to degradation by protic solvents like water or alcohols, and even by some polar aprotic solvents under certain conditions.[2][3]

-

The Triazole Ring: The 1,2,4-triazole is a common motif in pharmacologically active compounds, contributing to polarity, hydrogen bonding capability, and metabolic stability.[4] Its presence is expected to enhance solubility in more polar solvents.

-

The Hydrochloride Salt: The salt form suggests the compound is a solid at room temperature and enhances its polarity, which can influence its interaction with different solvents.

Accurate solubility data is a cornerstone of process chemistry and pharmaceutical development. It governs the choice of reaction media, influences reaction kinetics, is critical for designing crystallization and purification protocols, and informs early-stage formulation efforts.[5][6] For a reactive intermediate like 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride, a standard solubility screen is insufficient. The experimental design must be rigorous, accounting for potential solvolysis to ensure that the measured solubility corresponds to the intact molecule and not its degradation products.

This guide provides the theoretical and practical tools to confidently determine this crucial parameter.

Theoretical Framework: Predicting Solubility with Hansen Parameters

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. However, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP). HSP theory deconstructs the total cohesive energy of a substance into three components[7]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[8][9]

While the experimental determination of HSP for a novel compound is extensive, we can infer its characteristics. 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride is expected to have relatively high δP and δH values due to the polar triazole ring and the potential for hydrogen bonding, alongside a moderate δD. Therefore, polar aprotic solvents with balanced HSP profiles are predicted to be effective.

Table 1: Hansen Solubility Parameters of Selected Polar Aprotic Solvents The following table provides the HSP values for common polar aprotic solvents, which can be used to rationalize experimental solubility findings.

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data sourced from established literature and software.[8]

Experimental Design: A Rigorous Approach to a Reactive Compound

Given the compound's reactivity, a kinetic solubility assay , which typically involves diluting a DMSO stock solution into an aqueous buffer, is inappropriate and would lead to immediate hydrolysis.[6][10] Therefore, the gold-standard equilibrium solubility (shake-flask) method is mandated.[11][12][13] This method measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid solute.

Rationale for Key Choices

-

Solvent Selection: A range of polar aprotic solvents (Acetonitrile, Acetone, THF, DMF, DMSO) is chosen to cover a spectrum of polarities and hydrogen bonding capabilities. All solvents must be of high purity and anhydrous grade to minimize hydrolysis of the sulfonyl chloride.

-

Equilibration Time: Sulfonyl chlorides can degrade over extended periods, even in aprotic solvents.[3] Therefore, the equilibration time must be sufficient to reach saturation but short enough to minimize degradation. A preliminary time-to-equilibrium study (e.g., sampling at 2, 4, 8, and 24 hours) is essential to validate the chosen incubation period.

-

Temperature Control: Solubility is temperature-dependent. All experiments must be conducted in a tightly controlled temperature environment (e.g., 25 °C ± 1 °C) using a temperature-controlled shaker.[12]

-

Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the analytical method of choice.[14] This technique provides the necessary specificity to quantify the parent compound, 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride, while simultaneously monitoring for the appearance of its primary hydrolytic degradation product, the corresponding sulfonic acid. This dual-monitoring capability is the cornerstone of a self-validating protocol.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the equilibrium solubility determination.

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]

- 5. protocols.io [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. scitechnol.com [scitechnol.com]

- 14. waters.com [waters.com]

A Guide to the Crystallographic Analysis of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride salt: A Methodological Whitepaper

Abstract: The precise three-dimensional atomic arrangement is a cornerstone of modern drug development, dictating a molecule's physicochemical properties, stability, and interaction with biological targets. This guide addresses the crystallographic structure of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride salt, a compound of interest for synthetic and medicinal chemistry. As the crystal structure of this specific salt has not been publicly reported in repositories such as the Cambridge Structural Database (CSD), this document outlines the comprehensive, field-proven workflow required to determine it.[1][2][3] We present a holistic approach, from initial synthesis and crystallization to data collection, structure solution, and final validation, providing researchers and drug development professionals with a practical framework for elucidating the structures of novel small molecules.

Introduction: The Imperative for Structural Elucidation

2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride salt is a reactive intermediate, valuable as a building block for introducing the triazolylethanesulfonyl moiety into larger, more complex molecules. The sulfonyl chloride group provides a reactive handle for nucleophilic substitution, while the triazole ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking.[4][5][6]

Understanding the solid-state conformation and packing of this molecule is critical. The crystal structure provides definitive data on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that govern the molecule's shape.[7][8]

-

Intermolecular Interactions: The network of hydrogen bonds and other non-covalent interactions that dictate crystal packing, which in turn influences properties like solubility, dissolution rate, and stability.[4][6][9]

-

Absolute Configuration: Unambiguous assignment of stereochemistry for chiral compounds.[10]

This knowledge is invaluable for computational modeling, structure-activity relationship (SAR) studies, and ensuring the consistency of the solid form in pharmaceutical manufacturing.[10][11] Given the absence of a public structure, this guide serves as a detailed operational protocol.

The Crystallization Challenge: From Solution to Single Crystal

The primary bottleneck in any crystallographic study is obtaining a high-quality single crystal suitable for X-ray diffraction.[10][12][13] The ideal crystal should be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[8] For a polar, salt-like compound such as this, a systematic screening of crystallization conditions is paramount.

Material Purity

Causality: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Protocol:

-

Synthesize the target compound via established synthetic routes.

-

Purify the crude product using recrystallization or column chromatography until a purity of >98% is achieved, as confirmed by NMR spectroscopy and LC-MS.

Crystallization Methodologies

The goal is to achieve a state of slow supersaturation, allowing for ordered molecular assembly into a crystal lattice rather than rapid precipitation of an amorphous solid.[14][15]

| Method | Description | Suitability for Target Compound |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[15] | High. As a simple starting point, polar solvents like ethanol, methanol, or acetonitrile should be screened. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15][16] | Excellent. This is often the most successful method for obtaining high-quality crystals from small amounts of material.[15] A common setup is a solution in methanol diffusing against diethyl ether or pentane. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the layers slowly mix.[16] | Good. This method can be effective but is more sensitive to mechanical disturbances. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or below, to decrease solubility and promote crystal growth.[14][16] | Moderate. Risk of forming microcrystalline powder if cooling is too rapid. Best suited for compounds with a significant temperature-solubility gradient. |

The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure involves four main stages: data collection, structure solution, refinement, and validation.[10][17]

Caption: General workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber.[8] It is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a diffractometer.[7][8] Monochromatic X-rays are directed at the crystal, which is rotated to collect a series of diffraction images from all possible orientations.[7][17]

-

Data Reduction: The collected images are processed to index the diffraction spots, determine the unit cell parameters, and integrate the intensities of each reflection.[16]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using "direct methods," which are statistical methods for phase determination.[11][16]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization procedure, where atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[17][18] This iterative process is typically performed using software like SHELXL, often within a graphical user interface like Olex2.[18][19][20]

-

Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency. A Crystallographic Information File (CIF) is prepared and validated using the International Union of Crystallography's (IUCr) checkCIF service.[21][22][23] This process generates a report with alerts that must be addressed, ensuring the quality and reliability of the final structure.[24]

Interpreting the Results: From Data to Insight

The final output of a successful crystallographic experiment is a CIF file containing a wealth of information. The key parameters are summarized in a crystallographic data table.

Table 1: Representative Crystallographic Data for a Novel Salt (Note: This is a template. Actual values would be determined experimentally.)

| Parameter | Example Value | Significance |

| Empirical Formula | C4H7Cl2N3O2S | The chemical formula of the asymmetric unit. |

| Formula Weight | 248.09 | Molecular weight. |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell.[25] |

| a, b, c (Å) | 8.5, 12.1, 10.3 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1045 | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| R1, wR2 | < 0.05, < 0.10 | Agreement factors indicating the quality of the refinement. |

| Goodness-of-fit (GooF) | ~1.0 | Indicates a good model fit to the data. |

Visualizing Molecular Interactions

The refined structure allows for the detailed analysis of intermolecular forces. In the case of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride salt, hydrogen bonding is expected to be a dominant feature, likely involving the protonated triazole nitrogen, the chloride anion, and the sulfonyl oxygens.[4][9][26]

Caption: Potential hydrogen bonding (D-H···A) in the crystal lattice.

Conclusion

While the specific crystal structure of 2-(Triazol-1-yl)ethanesulfonyl chloride hydrochloride salt remains to be determined, this guide provides a robust and scientifically grounded framework for its elucidation. By following a systematic approach to crystallization and employing the standardized workflow of single-crystal X-ray diffraction, researchers can obtain the high-quality structural data essential for advancing drug discovery and development. The principles and protocols outlined herein are broadly applicable to the structural characterization of other novel small molecules, underscoring the foundational role of crystallography in modern chemical science.

References

-

Olex2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.[Link]

-

Demonstrating the Importance of Hydrogen Bonds through the Absence of Hydrogen Bonds. Crystal Growth & Design.[Link]

-

Single-crystal X-ray Diffraction. Carleton College: Science Education Resource Center.[Link]

-

Journal of Applied Crystallography. International Union of Crystallography.[Link]

-

Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.[Link]

-

Cambridge Crystallographic Data Centre. Wikipedia.[Link]

-

checkCIF/PLATON. International Union of Crystallography.[Link]

-

Journal of Applied Crystallography. Wikipedia.[Link]

-

Standard Operating Procedure: CRYSTALLIZATION. Columbia University.[Link]

-

X-ray crystallography. Wikipedia.[Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Research.com.[Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.[Link]

-

Structure Solution and Refinement with Olex2. Northwestern University.[Link]

-

X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information.[Link]

-

Details of checkCIF/PLATON tests for IUCr Journals. International Union of Crystallography.[Link]

-

Journal of Applied Crystallography. ResearchGate.[Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com.[Link]

-

X Ray crystallography. National Center for Biotechnology Information.[Link]

-

Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.[Link]

-

Validating a small-unit-cell structure; understanding checkCIF reports. YouTube.[Link]

-

Acta Crystallographica Section E: Crystallographic Communications Impact Factor. Resurchify.[Link]

-

OLEX2: A complete structure solution, refinement and analysis program. ResearchGate.[Link]

-

What is X-ray Crystallography? News-Medical.net.[Link]

-

Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research.[Link]

-

Chemical crystallization. SPT Labtech.[Link]

-

Acta Crystallographica Section E: Crystallographic Communications. SciSpace.[Link]

-

OLEX2: a complete structure solution, refinement and analysis program. SciSpace.[Link]

-

PLATON/CHECKCIF. National Single Crystal X-ray Facility.[Link]

-

Journal of Applied Crystallography. SciRev.[Link]

-

Procedure to get a validation report for new CIF file in CCDC software. ResearchGate.[Link]

-

ACTA CRYSTALLOGRAPHICA SECTION E-CRYSTALLOGRAPHIC COMMUNICATIONS. Researcher.Life.[Link]

-

Journal of Applied Crystallography welcomes eight new Co-editors. National Center for Biotechnology Information.[Link]

-

Crystal growth and structure determination of the novel tetragonal compound Ce2RhGa12. University of Bergen.[Link]

-

Acta Crystallographica Section E: Crystallographic Communications. AskBisht.[Link]

-

Olex2 download. SourceForge.[Link]

-

Cambridge Structural Database. Wikipedia.[Link]

-

Introduction to X-Ray Crystallography. YouTube.[Link]

-

The Hydrogen Bond and Crystal Engineering. Royal Society of Chemistry.[Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.[Link]

-

The first 40 years of the CCDC. Cambridge Crystallographic Data Centre.[Link]

-

Hydrogen bond. Wikipedia.[Link]

-

CCDC – Cambridge Crystallographic Data Centre. Supercomputer Education and Research Centre, IISc.[Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.com [research.com]

- 6. The hydrogen bond and crystal engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. japtronline.com [japtronline.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. sptlabtech.com [sptlabtech.com]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. Olex2 | OlexSys [olexsys.org]

- 20. researchgate.net [researchgate.net]

- 21. journals.iucr.org [journals.iucr.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 24. youtube.com [youtube.com]

- 25. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 26. Hydrogen bond - Wikipedia [en.wikipedia.org]

Optimizing Amine Coupling of 2-(Triazol-1-yl)ethanesulfonyl Chloride: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights for the optimal amine coupling of 2-(Triazol-1-yl)ethanesulfonyl chloride. This document moves beyond a simple step-by-step procedure to offer a thorough understanding of the reaction mechanism, critical parameters for optimization, and troubleshooting strategies, ensuring successful and reproducible sulfonamide synthesis.

Introduction: The Significance of the Triazolyl-Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. When coupled with a triazole ring, as in the case of 2-(Triazol-1-yl)ethanesulfonyl chloride, the resulting sulfonamide can exhibit unique pharmacological properties. The triazole moiety is known to participate in hydrogen bonding and dipole interactions, which can enhance binding to biological targets and improve solubility. This makes the development of robust and efficient methods for the synthesis of triazolyl-sulfonamides a critical endeavor in modern drug discovery.

The Chemistry of Sulfonamide Formation: A Mechanistic Overview

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and reliable nucleophilic acyl substitution-type reaction. The reaction proceeds through the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial as the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base can also influence the reaction rate and the occurrence of side reactions.

Caption: General mechanism of sulfonamide formation.

Experimental Protocol: Amine Coupling with 2-(Triazol-1-yl)ethanesulfonyl Chloride

This protocol provides a general procedure for the coupling of 2-(Triazol-1-yl)ethanesulfonyl chloride with a primary or secondary amine. It is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates.

Materials:

-

2-(Triazol-1-yl)ethanesulfonyl chloride

-

Primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M concentration). Cool the solution to 0 °C in an ice bath. Add the base (1.5-2.0 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 2-(Triazol-1-yl)ethanesulfonyl chloride (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Reaction: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

-

Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and add more DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired sulfonamide.

Caption: Experimental workflow for amine coupling.

Optimizing Reaction Conditions

The success and efficiency of the amine coupling reaction can be significantly influenced by several parameters. A systematic optimization of these conditions is often necessary to achieve high yields and purity, especially with challenging substrates.

| Parameter | Variation | Rationale and Expected Outcome |

| Base | Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Pyridine, Potassium Carbonate (K2CO3) | Et3N and DIPEA are common organic bases that are soluble in organic solvents. DIPEA is more sterically hindered and can sometimes minimize side reactions. Pyridine can act as both a base and a nucleophilic catalyst. K2CO3 is an inorganic base that can be effective, particularly in polar aprotic solvents, but may lead to a heterogeneous mixture. The choice of base can impact reaction rate and selectivity. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | The solvent should dissolve all reactants and be inert to the reaction conditions. DCM and THF are good general-purpose solvents. ACN and DMF are more polar and can sometimes accelerate the reaction, but may complicate work-up due to their higher boiling points. |

| Temperature | 0 °C to Room Temperature (RT) to Elevated Temperatures (e.g., 40-60 °C) | The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to proceed at room temperature. For less reactive amines, gentle heating may be required to drive the reaction to completion. However, higher temperatures can also lead to decomposition of the sulfonyl chloride or product. |

| Stoichiometry | 1.0 to 1.5 equivalents of sulfonyl chloride | A slight excess of the sulfonyl chloride (1.1-1.2 eq) is often used to ensure complete consumption of the more valuable amine. However, a large excess can lead to di-sulfonylation of primary amines or make purification more challenging. |

graph "Optimization_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start_Opt" [label="Initial Reaction\n(Standard Conditions)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Results" [label="Analyze Yield and Purity\n(TLC, LC-MS, NMR)"]; "Decision" [label="Is Optimization Needed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vary_Base" [label="Vary Base\n(Et3N, DIPEA, Pyridine)"]; "Vary_Solvent" [label="Vary Solvent\n(DCM, THF, ACN)"]; "Vary_Temp" [label="Vary Temperature\n(0°C, RT, Heat)"]; "End_Opt" [label="Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start_Opt" -> "Analyze_Results"; "Analyze_Results" -> "Decision"; "Decision" -> "Vary_Base" [label="Low Yield/\nSide Products"]; "Decision" -> "End_Opt" [label="High Yield &\nPurity"]; "Vary_Base" -> "Analyze_Results"; "Vary_Base" -> "Vary_Solvent" [style=dotted]; "Vary_Solvent" -> "Analyze_Results"; "Vary_Solvent" -> "Vary_Temp" [style=dotted]; "Vary_Temp" -> "Analyze_Results"; }

Caption: Workflow for optimizing amine coupling conditions.

Safety and Handling

Sulfonyl chlorides are reactive and moisture-sensitive compounds.[1] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] Reactions should be quenched carefully, as the addition of water or protic solvents to unreacted sulfonyl chloride can be exothermic.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no reaction | - Inactive amine (e.g., protonated) - Decomposed sulfonyl chloride - Insufficiently strong base | - Ensure the amine is not a salt or use an extra equivalent of base. - Use fresh or purified sulfonyl chloride. - Switch to a stronger base or a different solvent. |

| Multiple products | - Di-sulfonylation of primary amine - Side reactions with the solvent or base | - Use a 1:1 stoichiometry or a slight excess of the amine. - Add the sulfonyl chloride slowly at a low temperature. - Choose a non-nucleophilic base and an inert solvent. |

| Difficult purification | - Excess sulfonyl chloride - Polar byproducts | - Quench the reaction with a nucleophilic scavenger (e.g., a small amount of a primary amine) before work-up. - Optimize the chromatographic conditions. |

Conclusion

The amine coupling of 2-(Triazol-1-yl)ethanesulfonyl chloride is a robust and versatile reaction for the synthesis of novel sulfonamides with potential applications in drug discovery. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can achieve high yields and purity of the desired products. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

-

Macmillan Group - Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Beilstein Journals. (2020, December 1). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Retrieved from [Link]

-

MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

Semantic Scholar. (2011). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

-

MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Laboratory Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanesulfonyl Chloride Hydrochloride

This guide provides a comprehensive protocol for the laboratory-scale synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride hydrochloride. The synthesis is presented in two key stages: first, the preparation of the sodium 2-(1H-1,2,4-triazol-1-yl)ethanesulfonate intermediate, and second, its conversion to the final sulfonyl chloride hydrochloride product. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering detailed methodologies, explanations of chemical principles, and critical safety information.

Introduction and Strategic Overview

The target molecule, 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride, is a valuable bifunctional reagent. The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The 1,2,4-triazole ring is a well-established pharmacophore present in numerous antifungal, antiviral, and anticancer agents.[1][2] This combination makes the title compound a useful building block for introducing a triazole-ethyl-sulfonyl linkage in drug discovery and materials science.

Our synthetic strategy is a two-step process designed for efficiency and reliability. The first step involves a Michael addition of 1H-1,2,4-triazole to sodium vinylsulfonate to create the stable sulfonic acid salt intermediate. The second, critical step is the conversion of this sulfonate salt to the desired sulfonyl chloride using a potent chlorinating agent, thionyl chloride, in the presence of a catalyst.

Logical Workflow of the Synthesis

Caption: Synthetic workflow from starting materials to the final product.

PART 1: Synthesis of Sodium 2-(1H-1,2,4-triazol-1-yl)ethanesulfonate

This initial step involves the nucleophilic addition of 1H-1,2,4-triazole to sodium vinylsulfonate. The reaction proceeds via a Michael addition mechanism, where the deprotonated triazole acts as the nucleophile. A small amount of base is used to facilitate the deprotonation of the triazole.

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1H-1,2,4-triazole (6.91 g, 0.1 mol) and sodium vinylsulfonate (13.01 g, 0.1 mol) in 100 mL of ethanol.

-

Catalyst Addition: Add sodium hydroxide (0.4 g, 0.01 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The white precipitate of the product will form.

-

Purification: Filter the solid product using a Büchner funnel and wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the collected white solid under vacuum at 50-60 °C to a constant weight.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 1H-1,2,4-Triazole | 69.07 | 6.91 | 0.1 | 1.0 |

| Sodium Vinylsulfonate | 130.09 | 13.01 | 0.1 | 1.0 |

| Sodium Hydroxide | 40.00 | 0.4 | 0.01 | 0.1 |

| Product (Expected) | 199.16 | ~17.9 g | ~0.09 | ~90% Yield |

PART 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl Chloride Hydrochloride

This step converts the inert sulfonate salt into the highly reactive sulfonyl chloride. Thionyl chloride (SOCl₂) is employed as the chlorinating agent.[3] Sulfonic acids and their salts react with thionyl chloride to produce the corresponding sulfonyl chlorides.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion through the formation of the Vilsmeier reagent, which is a more potent electrophile.

Critical Safety Precautions

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[3] All operations must be conducted in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves.[6][7] An emergency shower and eyewash station must be readily accessible.[6]

-

Reaction Quenching: The reaction must be quenched with extreme care by slowly and cautiously pouring the reaction mixture onto crushed ice. This procedure must be done in a fume hood to manage the vigorous evolution of acidic gases.

-

Waste Disposal: Thionyl chloride and any resulting reaction waste must be disposed of as hazardous waste according to institutional and local regulations.[6]

Reaction Scheme

Caption: Conversion of the sulfonate salt to the final sulfonyl chloride.

Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an acid gas scrubber (e.g., a bubbler with NaOH solution), add the dried sodium 2-(1H-1,2,4-triazol-1-yl)ethanesulfonate (9.96 g, 0.05 mol).

-

Solvent and Catalyst: Suspend the solid in 100 mL of anhydrous dichloromethane (DCM) and add 5 drops of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.9 g, 7.3 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 4-6 hours. The reaction should become a clearer solution as the starting salt is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture back to room temperature.

-

Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker within the fume hood. Stir the mixture until all the ice has melted.

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with two additional 50 mL portions of DCM.

-

Combine the organic layers and wash with 50 mL of brine. .

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.

-

Final Product: The resulting product, 2-(1H-1,2,4-triazol-1-yl)ethanesulfonyl chloride hydrochloride, should be obtained as a pale yellow solid or oil. Due to its reactivity, it is often best to use it immediately in subsequent reactions.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| Sodium 2-(1H-1,2,4-triazol-1-yl)ethanesulfonate | 199.16 | 9.96 g | 0.05 | 1.0 |

| Thionyl Chloride | 118.97 | 7.3 mL | 0.1 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 drops | Catalytic | - |

| Product (Expected) | 251.09 | ~10.0 g | ~0.04 | ~80% Yield |

References

-

Thionyl chloride - Wikipedia. Available at: [Link]

-

New Jersey Department of Health. (2016). HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

-

Penta. (2019). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). Conversion of sulfonate to sulfonylchloride with thionylchloride. Available at: [Link]

- Wiley Online Library. (2001). Thionyl Chloride and Chlorosulfonic Acid. Small-Scale Synthesis.

- Google Patents. (1979). US4166070A - Process for the preparation of sulfonic acid chlorides.

- Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio). (n.d.). journal.nuph.edu.ua.

-

ResearchGate. (n.d.). Regioselective synthesis of sulfonylated 1,4-disubstituted 1,2,3-triazoles. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. PMC.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

-

PubChem. (n.d.). 2-(1h-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride. Available at: [Link]

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

- Google Patents. (n.d.). CN102295610A - Preparation method and application of 1-aryl-2-(1,2,4-triazole-1-group) ethanol.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(Tosylmethyl)

- Semantic Scholar. (2021).

- MDPI. (2022).

- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC.

- National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

- National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

- ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. isres.org [isres.org]

- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. nj.gov [nj.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

Application Notes & Protocols: 2-(Triazol-1-yl)ethanesulfonyl chloride in Bioconjugation and Click Chemistry Workflows

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of sulfonyl chlorides as versatile precursors for generating sulfonyl azides, which are key reagents in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. While a specific reagent named "2-(Triazol-1-yl)ethanesulfonyl chloride" is not standard, its constituent parts—a sulfonyl chloride electrophile and a triazole moiety—inspire a powerful workflow. This guide focuses on the foundational strategy of converting a stable sulfonyl chloride into a click-ready sulfonyl azide. We present the underlying chemical principles, step-by-step protocols for synthesis and subsequent bioconjugation, and expert insights into the advantages of this approach for creating novel molecular architectures, including those featuring bis-triazole linkages.

Introduction & Scientific Context

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool for molecular assembly due to its high efficiency, specificity, and biocompatibility.[1][2] The core of this reaction is the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. While many azide-containing reagents are commercially available, the ability to generate them in situ or from stable, readily available precursors offers significant advantages in terms of safety, cost, and molecular diversity.

Sulfonyl chlorides are highly reactive electrophiles that serve as robust precursors to sulfonyl azides.[3][4] The conversion is a straightforward nucleophilic substitution that replaces the chloride with an azide anion. This two-step strategy (Precursor → Azide → Click) is particularly valuable:

-

Enhanced Stability: Sulfonyl chlorides are generally more stable and easier to handle and store than their corresponding sulfonyl azide counterparts, which can be energetically unstable.[5][6]

-

Synthetic Versatility: This method allows for the creation of custom sulfonyl azide reagents from a wide array of sulfonyl chlorides, which can be synthesized via well-established methods.

-

Novel Structures: Applying this workflow to a hypothetical molecule like 2-(Triazol-1-yl)ethanesulfonyl chloride would produce a sulfonyl azide that already contains a triazole. Subsequent clicking to an alkyne would generate a final product with a unique bis-triazole system. Such structures are of increasing interest in coordination chemistry, materials science, and as pharmacophores.[7][8]

This guide provides the foundational protocols to empower researchers to utilize sulfonyl chlorides as a gateway to powerful click chemistry applications.

Core Workflow: From Sulfonyl Chloride to Triazole Ligation

The overall strategy involves two key experimental stages: the synthesis of the sulfonyl azide from its sulfonyl chloride precursor, followed by the CuAAC reaction to conjugate the azide to an alkyne-modified substrate (e.g., a protein, small molecule, or surface).

Figure 1: High-level experimental workflow.

Mechanism of Action: Sulfonyl Azide Synthesis

The conversion of a sulfonyl chloride to a sulfonyl azide is a classic nucleophilic substitution reaction. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] The azide anion (N₃⁻), typically from sodium azide, acts as a potent nucleophile, attacking the sulfur center and displacing the chloride leaving group.

Figure 2: Mechanism for sulfonyl azide formation.

The reaction is typically fast and high-yielding, often driven to completion by the precipitation of sodium chloride in organic solvents.[4]

Experimental Protocols

Protocol 1: Synthesis of Sulfonyl Azide from Sulfonyl Chloride

This protocol describes a general method for converting a sulfonyl chloride into a sulfonyl azide. It is based on established procedures and should be adapted based on the specific substrate's solubility and reactivity.[4][9]

⚠️ SAFETY FIRST: Organic azides are potentially explosive and should be handled with extreme care. Sodium azide is acutely toxic.[10][11] Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Use a blast shield, especially for reactions at scale.[5][6] Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive salts).[10][12] Do not use metal spatulas to handle solid azides.[5]

Materials:

-

Aryl or Alkyl Sulfonyl Chloride (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 - 1.5 eq)

-

Solvent: Acetone, Acetonitrile, or PEG-400[4]

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the sulfonyl chloride (1.0 eq) in the chosen solvent (e.g., acetone) to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

-

Addition of Azide: Carefully add sodium azide (1.2 eq) to the cooled solution in portions over 5 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been completely consumed (typically 1-4 hours).

-

Workup:

-

Once complete, carefully pour the reaction mixture into a separatory funnel containing cold deionized water (approx. 3x the reaction volume).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. CRITICAL: Do not heat the solution above 30-40 °C and do not evaporate to complete dryness.[5] It is safer to leave the product as a concentrated solution.

-

-

Purification & Storage: The crude sulfonyl azide is often pure enough for the next step. If purification is necessary, use silica gel chromatography with extreme caution. Store the azide solution at low temperatures (e.g., 4 °C) away from light and sources of shock.[5][6]

| Parameter | Recommended Condition | Rationale & Notes |

| Stoichiometry | 1.2 - 1.5 eq NaN₃ | Ensures complete conversion of the sulfonyl chloride. |

| Solvent | Acetone, Acetonitrile, PEG-400 | Acetone is common as it helps precipitate the NaCl byproduct. PEG-400 is an eco-friendly option.[4] Avoid halogenated solvents.[5] |

| Temperature | 0 °C to Room Temp. | Controls initial reactivity and ensures a smooth reaction profile. |

| Reaction Time | 1 - 4 hours | Substrate dependent; monitor by TLC. Electron-withdrawing groups on the sulfonyl chloride may slow the reaction.[4] |

| Workup | Aqueous Quench & Extraction | Removes inorganic salts and excess sodium azide. |

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the use of the synthesized sulfonyl azide in a standard bioconjugation reaction with an alkyne-modified substrate.

Materials:

-

Sulfonyl Azide solution (from Protocol 1) (1.1 - 2.0 eq)

-

Alkyne-modified substrate (e.g., protein, small molecule) (1.0 eq)

-

Copper(II) Sulfate (CuSO₄) (0.1 eq, from a 100 mM stock in H₂O)

-

Sodium Ascorbate (0.2 - 0.5 eq, from a 1 M stock in H₂O, freshly prepared)

-

Solvent: Aqueous buffer (e.g., PBS, pH 7.4), or mixtures with co-solvents like DMSO or t-butanol.

Procedure:

-

Prepare Substrate: Dissolve the alkyne-modified substrate in the chosen reaction buffer/solvent system.

-

Add Reagents: To the substrate solution, add the reagents in the following order: a. Sulfonyl Azide solution (1.1 eq). b. Copper(II) Sulfate stock solution (to a final concentration of 0.1 eq). c. Sodium Ascorbate stock solution (to a final concentration of 0.2 eq). Rationale: Ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. Adding it last initiates the reaction.

-

Reaction: Gently mix or shake the reaction at room temperature. The reaction is often complete within 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C overnight.

-

Analysis and Purification: The success of the conjugation can be analyzed by methods appropriate for the substrate (e.g., LC-MS, SDS-PAGE for proteins). The final conjugate can be purified using techniques like size-exclusion chromatography, dialysis, or HPLC.

Field Insights & Troubleshooting

-

Challenge: Low yield in azide synthesis.

-

Solution: Ensure the sulfonyl chloride starting material is pure and dry. Consider using a phase-transfer catalyst for heterogeneous reactions or switching to a solvent like PEG-400 where both reagents have better solubility.[4]

-

-

Challenge: Poor CuAAC reaction efficiency.

-

Solution: Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst. Use freshly prepared sodium ascorbate solution. The presence of chelating agents (e.g., EDTA) in your buffer will inhibit the reaction; remove them prior to conjugation.

-

-

Insight: The N-sulfonyl triazole product formed from a sulfonyl azide can be unstable under certain conditions, potentially leading to fragmentation.[13][14] It is crucial to analyze the reaction products carefully, especially when developing new transformations. This reactivity can also be exploited for novel synthetic pathways.[14]

-

Application Note on Bis-Triazoles: If starting with a triazole-containing sulfonyl chloride, the resulting bis-triazole product can act as a chelating ligand for metal ions, potentially altering the properties of the final conjugate.[7][15] This can be a design feature for creating metallo-drugs or imaging agents.

References

-

An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

-

Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Taylor & Francis Online.

-

Safe Handling of Sodium Azide (SAZ). Columbia University Environmental Health & Safety.

-

Information on Azide Compounds. Stanford University Environmental Health & Safety.

-

Amines to Sulfonamides: The Hinsberg Test. JoVE.

-

Reddy, R., et al. (2017). Copper-Catalyzed Sulfonyl Azide–Alkyne Cycloaddition Reactions. Organic Letters, ACS Publications.

-

Azides - Safe Work Procedure. University of Victoria.

-

Sodium azide: Uses, safety and sustainable alternatives. Abcam.

-

King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Scilit.

-

King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Canadian Science Publishing.

-

Safe Handling of Azides. University of Pittsburgh.

-

Synthesis of sulfonyl azides. Organic Chemistry Portal.

-

Raushel, J., et al. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Chemistry Portal.

-

Zeng, H., & Shao, H. (2013). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. ResearchGate.

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

-

Gholap, S., et al. (2021). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence. The Journal of Organic Chemistry, ACS Publications.

-

Bar-Eli, K., & Karni, M. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

-

Ye, Z., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. The Journal of Organic Chemistry, ACS Publications.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry. Bioclone.

-